1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride is a complex organic compound that features both benzodioxin and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and isoquinoline intermediates, followed by their coupling through appropriate linkers.
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Step 1: Synthesis of Benzodioxin Intermediate
- Starting materials: Catechol and epichlorohydrin
- Reaction conditions: Acidic or basic catalysis to form the benzodioxin ring
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Step 2: Synthesis of Isoquinoline Intermediate
- Starting materials: Benzylamine and acetaldehyde
- Reaction conditions: Cyclization under acidic conditions to form the isoquinoline ring
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Step 3: Coupling Reaction
- Coupling of the benzodioxin and isoquinoline intermediates using a suitable linker such as a halogenated alkane
- Reaction conditions: Base-catalyzed nucleophilic substitution
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Step 4: Hydrochloride Formation
- Conversion of the free base to the hydrochloride salt using hydrochloric acid
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form quinone derivatives.
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium
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Reduction: : Reduction can yield dihydro derivatives.
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Solvent such as ethanol or ether
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Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups.
- Reagents: Halogenating agents, nucleophiles
- Conditions: Varies depending on the specific substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel polymers and materials.
Biology
Biochemical Studies: Investigation of its interactions with biological macromolecules.
Medicine
Pharmacology: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride would depend on its specific application. In pharmacology, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol
- 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrobromide
Uniqueness
The uniqueness of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride lies in its specific combination of benzodioxin and isoquinoline moieties, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.ClH/c23-18(12-22-10-9-16-5-1-2-6-17(16)11-22)13-24-14-19-15-25-20-7-3-4-8-21(20)26-19;/h1-8,18-19,23H,9-15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBFFONBKFVQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COCC3COC4=CC=CC=C4O3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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